4-(4-Bromothiophen-2-yl)but-3-en-2-one
Description
4-(4-Bromothiophen-2-yl)but-3-en-2-one (CAS: 3815-31-4) is an α,β-unsaturated ketone with the molecular formula C₁₀H₉BrO and a molecular weight of 225.08 g/mol . The compound features a conjugated enone system linked to a 4-bromothiophene substituent, which imparts distinct electronic and steric properties. The compound is stored at 2–8°C in solution form, emphasizing its stability under controlled conditions .
Properties
Molecular Formula |
C8H7BrOS |
|---|---|
Molecular Weight |
231.11 g/mol |
IUPAC Name |
(E)-4-(4-bromothiophen-2-yl)but-3-en-2-one |
InChI |
InChI=1S/C8H7BrOS/c1-6(10)2-3-8-4-7(9)5-11-8/h2-5H,1H3/b3-2+ |
InChI Key |
QCTSATJGUGASHL-NSCUHMNNSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CC(=CS1)Br |
Canonical SMILES |
CC(=O)C=CC1=CC(=CS1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromothiophen-2-yl)but-3-en-2-one typically involves the reaction of 4-bromothiophene with a suitable butenone precursor under specific conditions. One common method is the use of a palladium-catalyzed coupling reaction, such as the Suzuki coupling, where 4-bromothiophene is reacted with a butenone derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromothiophen-2-yl)but-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as potassium carbonate, and a suitable solvent like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Bromothiophen-2-yl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 4-(4-Bromothiophen-2-yl)but-3-en-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but typically include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Structural and Electronic Properties
The enone backbone (C=O and C=C conjugation) is common among analogs, but substituent variations significantly alter electronic behavior. Key comparisons include:
Substituent Effects :
- Electron-withdrawing groups (e.g., nitro) reduce the HOMO-LUMO gap, leading to blue-shifted UV-Vis absorption (323 nm) compared to electron-donating groups (e.g., dimethylamino, 375 nm) .
- The bromothiophene group in the target compound likely increases electrophilicity at the β-carbon, enhancing reactivity in Michael additions or cycloadditions.
Catalytic Behavior :
- The AuPd nanoalloy catalyst enables tandem dehydrogenation and hydrogenation in methoxyphenyl analogs, suggesting that this compound could similarly participate in cascade reactions .
- Base-mediated reactions (e.g., KOH in ethanol) are effective for synthesizing styrylquinoline derivatives from dimethylamino-substituted enones .
Optical and Nonlinear Properties
Substituents critically influence optical behavior:
- 4-(4-Nitrophenyl)but-3-en-2-one: Exhibits nonlinear optical (NLO) response due to charge-transfer transitions from the nitro group .
- 4-(4-Dimethylaminophenyl)but-3-en-2-one: Shows stronger NLO activity than nitro analogs, attributed to the electron-donating dimethylamino group enhancing polarizability .
Biological Activity
4-(4-Bromothiophen-2-yl)but-3-en-2-one is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a comprehensive overview of its biological activity, including synthesis methods, case studies, and detailed research findings.
Synthesis of this compound
The synthesis of this compound typically involves the use of various organic reactions. One common method is through the reaction of 4-bromothiophene with appropriate reagents under controlled conditions to yield the desired compound. The synthesis process is crucial as it can influence the biological activity of the resulting compound.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its antimicrobial properties.
Anticancer Activity
Research indicates that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, a study focusing on podophyllotoxin-naphthoquinone derivatives demonstrated that similar compounds could induce G2/M phase arrest in cancer cells, activating caspase pathways leading to apoptosis .
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | TBD | G2/M phase arrest, apoptosis |
| Podophyllotoxin derivative | HepG2 | TBD | Tubulin inhibition |
| Other analogs | MCF7 | TBD | Caspase activation |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have indicated that thiophene derivatives possess broad-spectrum antimicrobial effects, which can be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic processes .
Case Studies
Several case studies have explored the biological activity of thiophene derivatives, including this compound.
-
Case Study on Anticancer Efficacy :
A recent investigation into the anticancer properties of thiophene derivatives revealed that treatment with specific compounds resulted in significant apoptosis in lung cancer cell lines. The study measured cell viability and apoptosis markers, confirming the effectiveness of these compounds in inhibiting tumor growth. -
Case Study on Antimicrobial Properties :
Another study evaluated the antimicrobial potential of a series of thiophene derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain substitutions on the thiophene ring enhanced antibacterial activity, suggesting a structure–activity relationship.
Research Findings
Recent research has focused on molecular modeling and docking studies to predict the interactions between this compound and biological targets. These studies provide insights into how this compound may interact with proteins involved in cancer progression and microbial resistance mechanisms .
Table 2: Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Predicted Interaction Type |
|---|---|---|
| Tubulin | -9.4 | Hydrophobic interactions |
| Caspase | -8.7 | Hydrogen bonding |
| Bacterial enzyme | -7.5 | Electrostatic interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
